4-(2-Fluorophenyl)butanoic acid

Description

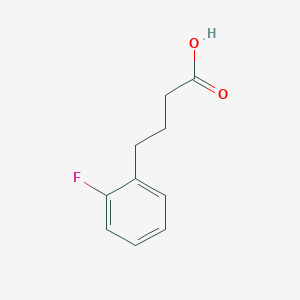

Structure

3D Structure

Properties

IUPAC Name |

4-(2-fluorophenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c11-9-6-2-1-4-8(9)5-3-7-10(12)13/h1-2,4,6H,3,5,7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFPNQUKYBZXOSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCCC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20573266 | |

| Record name | 4-(2-Fluorophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20573266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143654-62-0 | |

| Record name | 2-Fluorobenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143654-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Fluorophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20573266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 2 Fluorophenyl Butanoic Acid and Its Research Relevant Analogues

Established Synthetic Routes

Friedel-Crafts Acylation Approaches

A cornerstone of aromatic chemistry, the Friedel-Crafts acylation provides a direct pathway to precursors of 4-(2-fluorophenyl)butanoic acid. This method typically involves the reaction of fluorobenzene (B45895) with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield 4-(2-fluorophenyl)-4-oxobutanoic acid. google.comvedantu.comstackexchange.com The regioselectivity of this reaction is crucial, as the fluorine atom directs acylation to the ortho and para positions. While the para-substituted product is often favored, careful control of reaction conditions can optimize the yield of the desired ortho-isomer.

The resulting keto acid, 4-(2-fluorophenyl)-4-oxobutanoic acid, can then be reduced to the target alkane, this compound, using classical reduction methods. clearsynth.com The Clemmensen reduction, which employs a zinc-mercury amalgam in concentrated hydrochloric acid, is effective for this transformation, particularly for aryl-alkyl ketones. wikipedia.orgchemistrytalk.org Alternatively, the Wolff-Kishner reduction, utilizing hydrazine (B178648) hydrate (B1144303) and a strong base like potassium hydroxide (B78521) in a high-boiling solvent, offers a viable option, especially for substrates sensitive to acidic conditions. masterorganicchemistry.comwikipedia.orgalfa-chemistry.comlibretexts.orgyoutube.comslideshare.net

| Reaction Step | Reagents and Conditions | Product | Key Considerations |

| Friedel-Crafts Acylation | Fluorobenzene, Succinic Anhydride, AlCl₃ | 4-(2-Fluorophenyl)-4-oxobutanoic acid | Control of regioselectivity is critical. |

| Clemmensen Reduction | Zinc-mercury amalgam, concentrated HCl | This compound | Suitable for acid-stable substrates. wikipedia.orgchemistrytalk.org |

| Wolff-Kishner Reduction | Hydrazine hydrate, KOH, high-boiling solvent | This compound | Ideal for acid-sensitive substrates. masterorganicchemistry.comwikipedia.org |

Condensation Reactions for Butenoic Acid Precursors

Condensation reactions offer an alternative route to an unsaturated precursor, which can subsequently be reduced to this compound. The Perkin condensation, for instance, can be employed by reacting 2-fluorobenzaldehyde (B47322) with an appropriate aliphatic acid anhydride, such as butyric anhydride, in the presence of its corresponding alkali salt. byjus.comlongdom.orgwikipedia.orgwpmucdn.comyoutube.com This reaction yields an α,β-unsaturated acid, specifically a derivative of 4-(2-fluorophenyl)butenoic acid. The subsequent hydrogenation of the carbon-carbon double bond leads to the desired saturated carboxylic acid.

Catalytic Hydrogenation Methods

Catalytic hydrogenation is a crucial step in synthetic pathways that proceed via unsaturated intermediates, such as those produced in condensation reactions. The reduction of the double bond in 4-(2-fluorophenyl)butenoic acid derivatives to yield this compound is typically achieved using heterogeneous catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. The efficiency of this reduction is generally high, providing a clean conversion to the saturated product. The choice of catalyst and reaction conditions can be optimized to ensure complete saturation without affecting the aromatic fluorine substituent.

Alkylation and Carbonylation Strategies

More modern approaches, including cross-coupling and carbonylation reactions, present alternative strategies for constructing the butanoic acid side chain. For example, a Heck coupling reaction between 2-fluorobromobenzene and an acrylate (B77674) ester, such as ethyl acrylate, could furnish an ethyl 4-(2-fluorophenyl)but-2-enoate intermediate. researchgate.net Subsequent hydrolysis of the ester and reduction of the double bond would yield the target compound.

Another potential, though less commonly reported, strategy is hydrocarboxylation. This involves the direct addition of a hydrogen atom and a carboxyl group across a double bond. A conceivable substrate for this reaction would be 1-fluoro-2-(prop-2-en-1-yl)benzene. sigmaaldrich.com However, controlling the regioselectivity of the carboxylation to afford the desired linear butanoic acid derivative can be challenging.

Stereoselective Synthesis of Chiral Isomers

The synthesis of enantiomerically pure isomers of this compound is of significant interest, particularly for pharmaceutical applications where stereochemistry often dictates biological activity.

Enantioselective Hydrogenation Protocols

Asymmetric hydrogenation of a suitable prochiral precursor is a powerful method for establishing the chiral center in this compound. wikipedia.org This approach typically involves the hydrogenation of an unsaturated precursor, such as a 4-(2-fluorophenyl)butenoic acid derivative, using a chiral transition metal catalyst. These catalysts, often based on rhodium or ruthenium complexed with chiral phosphine (B1218219) ligands, can induce high levels of enantioselectivity in the reduction of the carbon-carbon double bond. nih.gov

For instance, the asymmetric hydrogenation of (E)-2-oxo-4-arylbut-3-enoic acids has been achieved with high enantiomeric excess using ruthenium catalysts bearing chiral ligands like SunPhos. nih.gov While this specific example leads to a 2-hydroxy derivative, similar strategies can be adapted for the direct enantioselective hydrogenation of 4-(2-fluorophenyl)but-2-enoic acid or its esters. The development of highly efficient and selective catalysts for this transformation is an active area of research.

| Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Reference |

| Ru-SunPhos | (E)-2-oxo-4-arylbut-3-enoic acids | 85.4-91.8% | nih.gov |

| Rhodium-Chiral Diphosphine | Unsaturated esters/acids | Generally high | wikipedia.org |

Asymmetric Synthesis of β-Amino Butanoic Acids

The asymmetric synthesis of β-amino acids is of significant interest due to their presence in numerous pharmacologically important molecules. acs.orgnih.gov Catalytic methods, including transition metal catalysis, organocatalysis, and biocatalysis, represent the forefront of efficient synthesis for these chiral building blocks. rsc.org

A scalable, one-pot organocatalytic approach has been developed for producing enantiopure and unmodified β²-amino acids. acs.org This method utilizes a confined imidodiphosphorimidate (IDPi) catalyst for the aminomethylation of bis-silyl ketene (B1206846) acetals, derived from various carboxylic acids. acs.org The reaction proceeds with a silylated aminomethyl ether, and subsequent hydrolytic workup yields the free β²-amino acids in high yields and enantioselectivities. acs.org This process is effective for a wide range of substrates, including both aromatic and simple aliphatic carboxylic acids like propionic and butyric acid. acs.org

Biocatalysis offers a sustainable alternative for synthesizing chiral amino acids. nih.gov ω-Transaminases have been employed for the asymmetric synthesis of aromatic β-amino acids from β-keto acids. nih.gov A key challenge in this process is the inherent instability of the β-keto acid substrates. nih.gov A strategy to overcome this involves the in-situ generation of β-keto acids from their more stable β-ketoester precursors using a lipase (B570770), followed by amination with an ω-transaminase. nih.gov By carefully optimizing the lipase concentration, the production of the desired β-amino acids can be significantly enhanced. nih.gov Furthermore, metagenomic imine reductases (IREDs) have been shown to be highly effective in catalyzing the direct reductive coupling of α-ketoesters and various amines to produce N-substituted α-amino esters with excellent enantioselectivity. nih.gov

Lactam-bridged peptides, known as Freidinger lactams, are valuable peptidomimetics that can stabilize bioactive conformations. nih.gov A de novo asymmetric synthesis has been developed to create lactam-constrained α-amino acid building blocks that bear a range of side chains. nih.gov This approach provides functionalizable intermediates that can be further elaborated. nih.gov

| Method | Catalyst/Enzyme | Substrates | Product Type |

| Asymmetric Aminomethylation | Confined imidodiphosphorimidate (IDPi) | Bis-silyl ketene acetals, silylated aminomethyl ether | Free β²-amino acids acs.org |

| Asymmetric Amination | Lipase and ω-transaminase | β-ketoesters | Aromatic β-amino acids nih.gov |

| Reductive Amination | Imine Reductases (IREDs) | α-ketoesters, amines | N-substituted α-amino esters nih.gov |

| Asymmetric Allylation | Palladium catalyst with Trost ligands | Azlactones | Lactam-constrained α-amino acids nih.gov |

Synthesis of Key Structural Analogues and Derivatives

Amino-substituted Butanoic Acid Derivatives

Amino-substituted butanoic acids are a key class of derivatives with diverse applications. A primary synthetic route involves the reaction between a carboxylic acid and an amine. For example, butanoic acid reacts with methylamine (B109427) in a condensation reaction, often called amidization, to produce N-methylbutanamide and water. youtube.com In this reaction, the hydroxyl group of the carboxylic acid is replaced by the amine group. youtube.com This straightforward approach has been used to synthesize a series of 4-(5-chloro-2(3H)-benzoxazolone-3-yl)butanoic acid amides. nih.gov

Another powerful method is reductive amination. The asymmetric synthesis of N-substituted α-amino esters can be achieved through the direct reductive coupling of α-ketoesters and amines, catalyzed by imine reductases (IREDs). nih.gov This biocatalytic method provides access to a wide variety of enantiomerically pure N-substituted amino esters derived from both aryl and alkyl substituted α-ketoesters. nih.gov

The synthesis can also begin with precursors already containing the amino functionality. For instance, (E)-4-((2-hydroxy-3-methoxybenzylidene)amino)butanoic acid is synthesized by the condensation of gamma-aminobutyric acid (GABA), an amino-substituted butanoic acid, with ortho-vanillin. mdpi.com The PubChem database lists 4-Amino-3-(4-fluorophenyl)butanoic acid, also known as 4-Fluorophenibut, as a known amino-substituted derivative. nih.gov

| Derivative Name | Precursors | Reaction Type |

| N-methylbutanamide | Butanoic acid, Methylamine | Condensation (Amidization) youtube.com |

| 4-(5-chloro-2(3H)-benzoxazolone-3-yl)butanoic acid amides | 4-(5-chloro-2(3H)-benzoxazolone-3-yl)butanoic acid, Various amines | Amidization nih.gov |

| (E)-4-((2-hydroxy-3-methoxybenzylidene)amino)butanoic acid | Gamma-aminobutyric acid, ortho-vanillin | Condensation (Schiff base formation) mdpi.com |

| N-substituted α-amino esters | α-ketoesters, Amines | Biocatalytic Reductive Amination nih.gov |

Methylated and Alkyl-substituted Butanoic Acid Derivatives

The introduction of methyl or other alkyl groups onto the butanoic acid framework can be achieved through several established synthetic routes. One common method involves the alkylation of an ester derivative followed by hydrolysis. For the preparation of 2-methylbutanoic acid, methyl ethyl acetoacetic ester is refluxed with potassium hydroxide in alcohol. prepchem.com This process saponifies the ester and decarboxylates the intermediate, yielding the desired acid after acidification. prepchem.com A 60% yield is reported for this transformation. prepchem.com

An enantiomerically specific synthesis of (S)-2-methyl butanoic acid has also been described. researchgate.net This method begins with a polymeric asymmetric reagent which undergoes a deprotonation step followed by alkylation using methyl iodide. researchgate.net The resulting α-alkylated ester is then hydrolyzed with para-toluenesulphonic acid to yield the enantiomerically excess (S)-2-methyl butanoic acid. researchgate.net

| Derivative Name | Key Reagents | Synthetic Approach |

| 2-Methylbutanoic acid | Methyl ethyl acetoacetic ester, Potassium hydroxide | Saponification and Decarboxylation prepchem.com |

| (S)-2-Methylbutanoic acid | Polymeric asymmetric ester, Methyl iodide | Asymmetric alkylation followed by hydrolysis researchgate.net |

Oxo- and Dioxo-functionalized Butanoic Acid Derivatives

Oxo- and dioxo-functionalized butanoic acids are valuable synthetic intermediates. researchgate.netnih.gov A general and effective method for their synthesis is the microwave-assisted aldol (B89426) condensation between methyl ketone derivatives and glyoxylic acid. nih.gov This procedure uses accessible starting materials and provides moderate to excellent yields of 4-oxo-2-butenoic acids. nih.gov For example, (E)-4-(4-cyanophenyl)-4-oxobut-2-enoic acid was synthesized using this general approach. nih.gov

For electron-rich aromatic systems, Friedel-Crafts acylation with maleic anhydride can be employed to generate 4-oxo-butenoic acid derivatives in moderate yields. researchgate.net Additionally, substituted 2,4-dioxobutanoic acids can react with hydrazides, such as furan-2-carbohydrazide, to form 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids. chimicatechnoacta.ru These products can then undergo intramolecular cyclization. chimicatechnoacta.ru

| Derivative Type | Precursors | Methodology |

| 4-Oxo-2-butenoic acids | Methyl ketones, Glyoxylic acid | Microwave-assisted Aldol Condensation nih.gov |

| Aryl-substituted 4-oxobutenoic acids | Electron-rich arenes, Maleic anhydride | Friedel-Crafts Acylation researchgate.net |

| 2-Hydrazono-4-oxobutanoic acids | Substituted 2,4-dioxobutanoic acids, Furan-2-carbohydrazide | Hydrazone Formation chimicatechnoacta.ru |

Acryloyl and Benzylidene Butanoic Acid Derivatives

Unsaturated derivatives of butanoic acid, such as those containing benzylidene or acryloyl-type structures (butenoic acids), are synthesized through various condensation reactions.

The synthesis of benzylidene derivatives often involves the reaction of a compound containing an active methylene (B1212753) group with an aromatic aldehyde. For example, 2-[(4-fluorophenyl)methylene]butanoic acid can be synthesized from the reaction of butyric anhydride and 4-fluorobenzaldehyde. chemicalbook.com The reaction is heated to reflux in the presence of potassium carbonate. chemicalbook.com Similarly, benzylidene derivatives have been synthesized as part of larger molecular scaffolds, indicating the general applicability of this type of reaction. nih.gov

The term "acryloyl derivative" in this context generally refers to the creation of an α,β-unsaturated carboxylic acid, such as a butenoic acid. As detailed in the previous section, 4-oxo-2-butenoic acids are a prominent example, synthesized via aldol condensation. researchgate.netnih.gov These compounds contain the core structure of a butenoic acid, which is a structural isomer of an acryloyl-substituted acetic acid. The synthesis of polyacryloyl chloride from polyacrylic acid using thionyl chloride has also been documented, though this applies to a polymeric system. researchgate.net

| Derivative Name / Type | Precursors | Reaction Type |

| 2-[(4-Fluorophenyl)methylene]butanoic acid | Butyric anhydride, 4-Fluorobenzaldehyde | Condensation chemicalbook.com |

| 4-Oxo-2-butenoic acids (Acryloyl-type) | Methyl ketones, Glyoxylic acid | Aldol Condensation nih.gov |

| Benzylidene derivatives of betulinic acid | Betulinic acid derivative, Benzaldehyde | Condensation nih.gov |

Chemical Transformations and Derivatization Studies of 4 2 Fluorophenyl Butanoic Acid

Oxidation Reactions of Aliphatic and Aromatic Moieties

The oxidation of 4-(2-fluorophenyl)butanoic acid can target either the aliphatic butanoic acid chain or the aromatic fluorophenyl ring, depending on the oxidizing agent and reaction conditions.

The aliphatic side chain of alkylbenzenes is susceptible to oxidation by strong oxidizing agents like potassium permanganate (B83412) (KMnO4). openstax.orgmasterorganicchemistry.comlibretexts.orgyoutube.com This reaction typically proceeds at the benzylic position, the carbon atom directly attached to the aromatic ring, provided it has at least one hydrogen atom. openstax.orgmasterorganicchemistry.comyoutube.com In the case of this compound, the entire alkyl chain can be cleaved to yield 2-fluorobenzoic acid. While the benzene (B151609) ring itself is generally resistant to oxidation by KMnO4, the alkyl side chain is readily converted to a carboxylic acid group. openstax.org

Oxidation of a related compound, 4-oxo-4-phenylbutanoic acid, using various chromium(VI) reagents like tripropylammonium (B8586437) fluorochromate has been studied in detail. orientjchem.org These studies, conducted in an acetic acid-water medium, show that the reaction leads to the formation of benzoic acid, indicating cleavage of the bond between the carbonyl carbon and the adjacent methylene (B1212753) group. The reaction kinetics are typically first order with respect to the oxidant, the substrate, and H+ ions. orientjchem.org

Reduction Reactions of Carboxylic and Keto Groups

The carboxylic acid functional group of this compound can be reduced to a primary alcohol. Powerful reducing agents like lithium aluminum hydride (LiAlH4) are required for this transformation, as milder reagents like sodium borohydride (B1222165) (NaBH4) are generally ineffective for reducing carboxylic acids. britannica.comsavemyexams.comlibretexts.orglibretexts.org The reaction with LiAlH4 is typically carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran, followed by an aqueous workup to yield 4-(2-fluorophenyl)butan-1-ol. savemyexams.com The reduction proceeds via an aldehyde intermediate, which is immediately further reduced to the alcohol. savemyexams.com Borane (BH3) is another reagent capable of reducing carboxylic acids to primary alcohols. britannica.com

The corresponding keto acid, 4-(2-fluorophenyl)-4-oxobutanoic acid, can also undergo reduction. The ketone carbonyl group is more readily reduced than the carboxylic acid. Selective reduction of the keto group to a secondary alcohol, yielding 4-(2-fluorophenyl)-4-hydroxybutanoic acid, can be achieved using milder reducing agents. The complete reduction of both the keto and carboxylic acid groups would yield 4-(2-fluorophenyl)butane-1,4-diol.

Electrophilic Aromatic Substitution on the Fluorophenyl Ring

The fluorine atom and the butanoic acid side chain on the aromatic ring of this compound influence the regioselectivity of electrophilic aromatic substitution (EAS) reactions. The fluorine atom is an ortho, para-directing deactivator, while the alkyl chain is a weak ortho, para-directing activator.

In the nitration of 2-fluorotoluene, a similar system, the major product is 2-fluoro-5-nitrotoluene, with the nitro group entering at the para position to the fluorine and meta to the methyl group. cdnsciencepub.com This suggests that the directing effect of the fluorine atom is dominant. For this compound, the butanoic acid side chain is a deactivating group, which would further disfavor substitution on the ring. However, under forcing conditions, electrophilic substitution is possible. The incoming electrophile would be expected to substitute at the position para to the fluorine atom (C5) or ortho to the fluorine atom (C3), with the para position generally being favored to minimize steric hindrance.

Halogenation, such as bromination, can be achieved using reagents like N-bromosuccinimide (NBS). organic-chemistry.orgresearchgate.netmanac-inc.co.jpnih.gov In the presence of a suitable catalyst or under radical conditions, NBS can be used for either aromatic or benzylic bromination. libretexts.org For electrophilic aromatic bromination, the regioselectivity would be expected to follow the same principles as nitration.

Functional Group Interconversions of the Carboxylic Acid

The carboxylic acid group of this compound is a versatile functional handle for various derivatization reactions, including esterification and amide formation.

Esterification Reactions

Esterification of this compound can be readily achieved through the Fischer esterification method. quora.comlibretexts.orgmytutor.co.ukquora.com This involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. libretexts.orgmytutor.co.ukquora.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or the water formed as a byproduct is removed. quora.com

| Alcohol | Catalyst | Ester Product |

| Methanol (B129727) | H₂SO₄ | Methyl 4-(2-fluorophenyl)butanoate |

| Ethanol | H₂SO₄ | Ethyl 4-(2-fluorophenyl)butanoate |

| Propanol | H₂SO₄ | Propyl 4-(2-fluorophenyl)butanoate |

Amide Formation

The synthesis of amides from this compound requires the activation of the carboxylic acid group to overcome the low reactivity towards amines. researchgate.net Common coupling reagents used for this purpose include dicyclohexylcarbodiimide (B1669883) (DCC). researchgate.net The reaction involves the formation of a highly reactive O-acylisourea intermediate, which is then readily attacked by an amine to form the corresponding amide. researchgate.net

| Amine | Coupling Reagent | Amide Product |

| Ammonia | DCC | 4-(2-Fluorophenyl)butanamide |

| Benzylamine | DCC | N-Benzyl-4-(2-fluorophenyl)butanamide |

| Aniline | DCC | N-Phenyl-4-(2-fluorophenyl)butanamide |

Intramolecular Cyclization and Heterocycle Formation

Under strongly acidic conditions, this compound can undergo intramolecular Friedel-Crafts acylation to form a cyclic ketone. researchgate.netmasterorganicchemistry.comorganic-chemistry.orgelsevierpure.com This reaction, often referred to as cyclialkylation, results in the formation of a new ring fused to the aromatic ring. The acylium ion generated from the carboxylic acid acts as the electrophile and attacks the electron-rich aromatic ring.

In the case of this compound, this intramolecular cyclization leads to the formation of 5-fluoro-3,4-dihydronaphthalen-1(2H)-one, also known as 5-fluoro-1-tetralone. The cyclization occurs at the position ortho to the butanoic acid side chain and meta to the fluorine atom. This regioselectivity is governed by the electronic and steric effects of the substituents on the aromatic ring. The formation of a six-membered ring is generally favored in such intramolecular cyclizations. masterorganicchemistry.com

Biological and Pharmacological Research Endeavors

Modulation of Specific Molecular Targets

There is a notable absence of published studies detailing the specific molecular interactions of 4-(2-Fluorophenyl)butanoic acid.

Enzyme Inhibition Studies

No specific data from enzyme inhibition assays involving this compound are publicly available. While related compounds, such as 4-phenylbutyric acid, have been investigated as histone deacetylase (HDAC) inhibitors, there are no such studies reported for the 2-fluoro substituted analogue.

Receptor Binding and Activation Profiling

Similarly, there is a lack of accessible research on the receptor binding and activation profiles of this compound. Consequently, its affinity and functional activity at various receptors remain uncharacterized in the public scientific literature.

In Vitro Pharmacological Activity Screening

Comprehensive in vitro screening data for this compound across various disease models appears to be unpublished.

Anti-inflammatory Investigations

No specific studies on the anti-inflammatory properties of this compound have been found in the public domain.

Antimicrobial and Antiviral Activity Assessments

There is no publicly available research detailing the evaluation of this compound for antimicrobial or antiviral activities.

Anticancer and Cytotoxic Efficacy Evaluations

While some patents broadly claim potential antitumor activity for a wide range of compounds that may include this compound, specific data on its cytotoxic efficacy against cancer cell lines are not available in published literature.

Potential Therapeutic Applications

Detailed research findings on the therapeutic applications of this compound are not currently available in published literature. The following sections reflect the absence of specific data for this compound.

Neurological and Central Nervous System Disorder Research

There is no specific research on the effects of this compound in the context of neurological and central nervous system disorders. However, it is noteworthy that a structural isomer, 4-amino-3-(4-fluorophenyl)butanoic acid, also known as 4-Fluorophenibut or F-phenibut, has been identified as a potent agonist of the GABAB receptor. wikipedia.orgnih.gov This compound is a derivative of phenibut (β-phenyl-GABA) and is more potent in its action at the GABAB receptor than phenibut itself. wikipedia.orgnih.gov Research on F-phenibut has shown that it can suppress the generation of action potentials in mouse cerebellar Purkinje cells by activating an outward-rectifying K+ current. nih.gov This activity at a key inhibitory receptor in the central nervous system underscores the potential for this class of compounds to have significant neurological effects.

Cardiovascular System Modulation

Specific studies investigating the role of this compound in cardiovascular modulation have not been identified.

Anti-Inflammatory and Analgesic Agent Development

There is a lack of published research specifically evaluating this compound for anti-inflammatory or analgesic properties. However, the broader class of aryl-substituted butanoic acid derivatives has been a subject of interest in this field. For instance, research into morpholinopyrimidine derivatives has identified compounds containing a fluorophenyl group, such as 2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol, which have demonstrated the ability to inhibit the production of nitric oxide (NO) and reduce the expression of iNOS and COX-2 in macrophage cells, indicating anti-inflammatory potential. nih.gov

Mechanisms of Action Elucidation

Due to the absence of specific pharmacological studies on this compound, its mechanisms of action have not been elucidated. Any discussion on this topic would be purely speculative and based on the activities of related but distinct molecules.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Impact of Fluorine Substitution on Biological Activity and Chemical Reactivity

Theoretical studies on similar fluorinated compounds, such as ferulic acid derivatives, have shown that fluorination can influence intramolecular hydrogen bonding and charge transfer, which are critical for pharmacological activity. nih.gov While direct comparative data for 4-(2-fluorophenyl)butanoic acid is limited, research on other fluorinated compounds provides valuable insights. For example, in a series of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues, the removal of the ortho-fluorine from the phenyl moiety reduced, but did not eliminate, the inhibitory effect on equilibrative nucleoside transporter 1 (ENT1). frontiersin.org This suggests that while the fluorine at this position is not absolutely essential for activity, it plays a significant role in optimizing the interaction with the target.

The chemical reactivity is also impacted. The ortho-fluorine can engage in through-space electronic interactions with the butanoic acid side chain, potentially influencing its conformation and reactivity in ways not seen with meta or para substitution.

Role of Stereochemistry in Biological Recognition and Affinity

The butanoic acid backbone of this compound contains a chiral center at the carbon atom to which the phenyl ring is attached if further substitutions are present on the chain. While specific stereochemical studies on this compound are not extensively documented in publicly available research, the importance of stereochemistry in biological systems is a well-established principle. The differential arrangement of substituents in space can lead to significant differences in how a molecule fits into the binding pocket of a receptor or enzyme.

For instance, in a study of linezolid (B1675486) analogues, the S-configuration at the 5-position of the oxazolidinone ring was found to be the only one with antibacterial activity, highlighting the critical role of stereochemistry. kcl.ac.uk Similarly, the stereochemistry of fluorinated pyrrolidine (B122466) derivatives has been shown to be influenced by stereoelectronic effects, which in turn impacts their biological roles. nih.gov It is therefore highly probable that the (R)- and (S)-enantiomers of substituted this compound would exhibit different biological activities and affinities for their targets.

Table 1: Hypothetical Biological Activity of Stereoisomers

| Compound | Stereoisomer | Hypothetical Target | Hypothetical Activity (IC50, nM) |

|---|---|---|---|

| Substituted this compound | (R)-enantiomer | Enzyme/Receptor X | Value A |

| (S)-enantiomer | Value B (where A ≠ B) |

Influence of Butanoic Acid Backbone Substitutions

Modifications to the butanoic acid backbone of this compound would undoubtedly alter its pharmacological profile. Substitutions along the four-carbon chain can affect the molecule's flexibility, lipophilicity, and ability to form hydrogen bonds.

For example, the introduction of a hydroxyl group could provide an additional hydrogen bond donor/acceptor, potentially increasing binding affinity to a target. Conversely, the addition of a bulky alkyl group could introduce steric hindrance, preventing the molecule from fitting into a binding site. In a study of phaeosphaeride analogues, it was found that the hydroxy groups and the alkyl moiety contribute to the anticancer activity. nih.gov

Table 2: Predicted Effects of Butanoic Acid Backbone Substitutions

| Substitution on Backbone | Predicted Effect on Lipophilicity | Potential Impact on Binding |

|---|---|---|

| -OH (Hydroxyl) | Decrease | Introduction of H-bond donor/acceptor |

| -CH3 (Methyl) | Increase | May introduce steric effects |

| -NH2 (Amino) | Decrease | Introduction of H-bond donor/acceptor and basic center |

Correlating Aromatic and Aliphatic Modifications with Pharmacological Profiles

For example, combining the ortho-fluoro substitution with a specific stereochemistry and a functional group on the butanoic acid chain could lead to a highly potent and selective ligand for a particular biological target. The electron-withdrawing nature of the fluorine could influence the pKa of the carboxylic acid, affecting its ionization state at physiological pH, which in turn would impact its interaction with a receptor's binding site.

In a series of 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid derivatives, a compound bearing a 5-fluoro-2-hydroxyphenyl group showed powerful antibacterial activity, demonstrating the synergistic effect of aromatic and other substitutions. researchgate.net A comprehensive understanding of the pharmacological profile of this compound derivatives would require systematic variations at both the aromatic and aliphatic positions, followed by rigorous biological evaluation.

Computational Chemistry and Mechanistic Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a detailed picture of the electronic structure and properties of 4-(2-Fluorophenyl)butanoic acid.

DFT studies are instrumental in determining the optimized molecular geometry, vibrational frequencies, and electronic properties of the compound. These calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy, providing a foundational understanding of the molecule's three-dimensional structure.

Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity and kinetic stability of this compound. The energy gap between the HOMO and LUMO provides insights into the molecule's reactivity; a smaller gap suggests higher reactivity. For instance, the HOMO-LUMO gap can indicate the molecule's potential to donate or accept electrons in chemical reactions.

| Parameter | Energy (eV) |

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Gap | - |

| Data for illustrative purposes; specific values would be obtained from dedicated computational studies. |

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within the molecule. It identifies electrophilic and nucleophilic sites, which are key to understanding intermolecular interactions. In the MEP map of this compound, the electronegative oxygen atoms of the carboxylic acid group would appear as regions of high electron density (typically colored red), indicating sites prone to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group would be a region of low electron density (colored blue), indicating a site for nucleophilic attack. The fluorine atom also contributes to the electrostatic potential due to its high electronegativity.

Molecular Docking Simulations with Biological Receptors

Molecular docking simulations are employed to predict the preferred binding orientation of this compound to a biological target, such as a protein or enzyme. These simulations help in understanding the specific interactions, like hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. The binding affinity, often expressed as a docking score or binding energy, can be calculated to estimate the strength of the interaction. This information is critical for assessing the compound's potential as a modulator of biological activity.

Molecular Dynamics (MD) Simulations for Ligand-Target Interactions

Following molecular docking, Molecular Dynamics (MD) simulations can be performed to study the dynamic behavior of the this compound-receptor complex over time. MD simulations provide a more realistic model of the physiological environment by considering the flexibility of both the ligand and the target protein, as well as the surrounding solvent molecules. These simulations can reveal the stability of the binding pose predicted by docking and identify key conformational changes that may occur upon ligand binding.

Elucidation of Reaction Pathways and Stability Mechanisms

Computational methods are also valuable for investigating the chemical reactivity and stability of this compound. By modeling potential reaction coordinates, transition states, and activation energies, researchers can elucidate plausible reaction pathways, such as its synthesis or degradation. These studies can also shed light on the mechanisms that contribute to the compound's stability, including the influence of the fluorine substituent on the phenyl ring and the properties of the butanoic acid chain.

Advanced Analytical Methodologies in Research

Spectroscopic Characterization Techniques

Spectroscopy provides fundamental insights into the molecular structure of 4-(2-Fluorophenyl)butanoic acid by probing the interaction of the molecule with electromagnetic radiation. Techniques such as NMR, Mass Spectrometry, and IR/UV-Vis spectroscopy each offer unique and complementary information.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aliphatic chain protons and the aromatic protons. docbrown.info The protons of the butanoic acid chain would appear as multiplets due to spin-spin coupling with adjacent protons. The aromatic region would display a complex pattern due to the influence of the fluorine substituent on the chemical shifts of the phenyl ring protons. nih.govresearchgate.net The acidic proton of the carboxyl group is typically observed as a broad singlet at a downfield chemical shift, often above 10 ppm. docbrown.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. docbrown.info For this compound, distinct signals are expected for the carbonyl carbon, the carbons of the aliphatic chain, and the carbons of the fluorophenyl ring. chemicalbook.com The carbonyl carbon resonance appears significantly downfield (typically >170 ppm). docbrown.info The carbon atom directly bonded to the fluorine atom will exhibit a large coupling constant (¹JCF), a characteristic feature in the ¹³C NMR of organofluorine compounds. rsc.org The chemical shifts of the other aromatic carbons are also influenced by the fluorine substituent.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) | Notes |

| Carboxyl (COOH) | > 10 (broad singlet) | ~175-180 | The ¹H signal can exchange with deuterium (B1214612) in solvents like D₂O. |

| Aliphatic CH₂ (α to COOH) | ~2.3 (triplet) | ~30-35 | Deshielded by the adjacent carbonyl group. docbrown.info |

| Aliphatic CH₂ (β to COOH) | ~1.9 (multiplet) | ~25-30 | Shows coupling to both adjacent CH₂ groups. |

| Aliphatic CH₂ (γ to COOH) | ~2.7 (triplet) | ~30-35 | Deshielded by the adjacent aromatic ring. |

| Aromatic C-H | ~7.0-7.5 (multiplets) | ~115-140 | Complex splitting patterns due to F-H and H-H coupling. nih.gov |

| Aromatic C-F | - | ~158-162 (doublet) | Characterized by a large ¹JCF coupling constant. |

| Aromatic C (quaternary) | - | ~125-135 | The carbon atom to which the butyl chain is attached. |

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound and to deduce its structure through fragmentation analysis. The predicted monoisotopic mass of this compound is 182.07431 Da. uni.lu

In a typical electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 188. docbrown.info The fragmentation pattern is dictated by the structure, with characteristic losses from the butanoic acid chain. Common fragmentation pathways for similar phenylalkanoic acids include the loss of water ([M-H₂O]⁺), the carboxyl group ([M-COOH]⁺), and cleavages along the alkyl chain. docbrown.infonih.gov A prominent fragment would likely correspond to the tropylium (B1234903) ion or related aromatic structures. stackexchange.com High-resolution mass spectrometry (HRMS) can confirm the elemental formula by measuring the mass-to-charge ratio to several decimal places. uni.lu

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 182 | [C₁₀H₁₁FO₂]⁺ | Molecular Ion ([M]⁺) |

| 165 | [C₁₀H₁₀FO]⁺ | Loss of OH radical |

| 137 | [C₁₀H₁₁F]⁺ | Loss of COOH radical |

| 109 | [C₇H₆F]⁺ | Fluorotropylium ion, from cleavage of the butyric acid chain |

| 95 | [C₆H₄F]⁺ | Fluorophenyl cation |

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in this compound by detecting their characteristic vibrational frequencies. The spectrum is expected to be dominated by absorptions from the carboxylic acid and the substituted benzene (B151609) ring. A very broad absorption band is anticipated in the range of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. docbrown.infonist.gov A strong, sharp absorption corresponding to the carbonyl (C=O) stretch is expected around 1700-1725 cm⁻¹. docbrown.info Absorptions for the aromatic C-H and C=C bonds, as well as the C-F bond, will also be present. nist.gov

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The 2-fluorophenyl group is the primary chromophore. The UV-Vis spectrum, typically recorded in a solvent like methanol (B129727) or dichloromethane, is expected to show absorption bands characteristic of π-π* transitions in the aromatic ring. researchgate.netscience-softcon.descience-softcon.de These typically appear below 300 nm. The presence of the carboxyl group, an auxochrome, may cause a slight shift in the position and intensity of these absorption maxima compared to unsubstituted fluorobenzene (B45895).

Table 3: Characteristic IR and UV-Vis Absorptions for this compound

| Spectroscopy Type | Vibration / Transition | Expected Wavenumber (cm⁻¹) / Wavelength (nm) |

| IR | O-H stretch (Carboxylic acid) | 2500-3300 (very broad) docbrown.info |

| IR | C=O stretch (Carbonyl) | 1700-1725 (strong) docbrown.info |

| IR | C-F stretch | 1100-1250 |

| IR | Aromatic C=C stretch | 1450-1600 |

| UV-Vis | π-π* Transition | ~260-280 nm researchgate.net |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from impurities and for assessing its purity. HPLC and GC are the most common methods employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of this compound. Due to the compound's polarity and aromatic nature, a reversed-phase HPLC method is most suitable. capes.gov.br A C18 stationary phase is commonly used, with a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, often with a small amount of acid (like formic acid or trifluoroacetic acid) to ensure the carboxyl group remains protonated and to achieve sharp peak shapes. helixchrom.com Detection is typically performed using a UV detector set to a wavelength where the fluorophenyl chromophore absorbs strongly, as determined by its UV-Vis spectrum. capes.gov.br

Table 4: Representative HPLC Method for Purity Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient | 30% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) can also be used to analyze this compound, although it typically requires derivatization. Carboxylic acids are polar and have low volatility, which can lead to poor peak shape and thermal decomposition in the GC inlet. nih.gov To overcome this, the compound is often converted into a more volatile ester, such as its methyl or ethyl ester, prior to analysis. This is commonly achieved by reacting the acid with an alcohol in the presence of an acid catalyst. The resulting ester can then be analyzed on a mid-polarity capillary column, and detection is often performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS). nih.gov

Table 5: Representative GC Method for Analysis (after derivatization)

| Parameter | Condition |

| Derivatization Agent | Methanol with H₂SO₄ catalyst to form the methyl ester |

| Column | DB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | FID or MS |

| Detector Temperature | 280 °C |

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of chiral compounds, offering advantages in speed and reduced solvent consumption compared to traditional high-performance liquid chromatography (HPLC). wikipedia.orgafmps.be The principle of SFC lies in using a supercritical fluid, most commonly carbon dioxide, as the primary component of the mobile phase. wikipedia.orgyoutube.com This fluid state, achieved above a critical temperature and pressure, possesses properties of both a liquid and a gas, enabling high diffusivity and low viscosity for efficient separations. wikipedia.orgchromatographyonline.com

For the chiral separation of acidic compounds like this compound, which possesses a stereocenter, SFC is particularly advantageous. The separation of its enantiomers would be crucial for understanding their respective pharmacological and toxicological profiles. A typical SFC method development for a chiral acid involves screening various chiral stationary phases (CSPs), often polysaccharide-based ones like those derived from amylose (B160209) or cellulose. researchgate.netfagg.be

The mobile phase in SFC is a critical factor in achieving separation. It typically consists of supercritical CO2 and a polar organic modifier, such as methanol, ethanol, or isopropanol, to increase the mobile phase strength and improve peak shape. researchgate.net For acidic analytes, the addition of a small amount of an acidic additive, like formic acid or trifluoroacetic acid, to the modifier is often necessary to suppress the ionization of the carboxyl group and minimize peak tailing, thereby improving resolution. americanpharmaceuticalreview.com

While specific methods for the chiral separation of this compound are not detailed in the reviewed literature, a general approach would involve the following steps:

Column Screening: A variety of chiral stationary phases would be tested to identify the one providing the best enantioselectivity.

Modifier Optimization: Different alcohol modifiers and their percentages in the mobile phase would be evaluated to fine-tune the retention and resolution.

Additive Selection: The effect of an acidic additive would be investigated to optimize peak symmetry and separation.

Instrument Parameter Optimization: System parameters such as back pressure, temperature, and flow rate would be adjusted to achieve the optimal balance of resolution and analysis time. afmps.be

The successful development of an SFC method would allow for the rapid and efficient separation of the enantiomers of this compound, a critical step for further stereoselective studies.

Crystallographic Studies for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific crystallographic data for this compound were not found, studies on structurally similar compounds provide insight into the analyses that would be conducted. For instance, the crystal structure of the related compound, 4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid , has been determined, offering a template for what a crystallographic analysis of this compound would entail. nih.govresearchgate.net

A crystallographic study of this compound would involve growing a single crystal of the compound suitable for X-ray diffraction. The crystal would then be exposed to an X-ray beam, and the resulting diffraction pattern would be collected. mdpi.com Analysis of this pattern allows for the determination of the unit cell dimensions, space group, and the precise coordinates of each atom in the molecule.

The key information obtained from such a study would include bond lengths, bond angles, and torsion angles, which define the molecule's conformation. Furthermore, the analysis would reveal the packing of the molecules in the crystal lattice and identify any intermolecular interactions, such as hydrogen bonding, which are crucial for the stability of the crystal structure. researchgate.netresearchgate.net For this compound, a key feature of interest would be the hydrogen bonding interactions involving the carboxylic acid group, which often lead to the formation of dimers. nih.gov

A hypothetical data table for the crystallographic analysis of this compound, based on typical values for organic molecules, is presented below.

| Crystal Data and Structure Refinement |

| Empirical Formula |

| Formula Weight |

| Temperature |

| Wavelength |

| Crystal System |

| Space Group |

| Unit Cell Dimensions |

| Volume |

| Z |

| Calculated Density |

| Absorption Coefficient |

| F(000) |

| Crystal Size |

| Theta Range for Data Collection |

| Reflections Collected |

| Independent Reflections |

| Completeness to Theta = 25.00° |

| Refinement Method |

| Data / Restraints / Parameters |

| Goodness-of-fit on F² |

| Final R indices [I>2sigma(I)] |

| R indices (all data) |

| Largest Diff. Peak and Hole |

| Note: This data is hypothetical and serves as an example of what would be reported in a crystallographic study. |

This detailed structural information is invaluable for understanding the compound's physical properties and for computational modeling studies.

Future Research Trajectories for 4 2 Fluorophenyl Butanoic Acid

Design and Synthesis of Novel Derivatives with Enhanced Bioactivity

A primary goal of future research will be the rational design and synthesis of new derivatives of 4-(2-Fluorophenyl)butanoic acid to improve its biological effects. This involves systematic modification of the molecule's core structure to conduct structure-activity relationship (SAR) studies, which are crucial for optimizing therapeutic potential.

Key synthetic strategies would likely include:

Modification of the Phenyl Ring: Introducing additional or alternative substituents on the aromatic ring could significantly alter the compound's electronic properties and its ability to bind to biological targets.

Alterations to the Butanoic Acid Chain: The aliphatic chain could be shortened, lengthened, or functionalized by adding groups like hydroxyls or amides to change its polarity and metabolic stability.

Esterification and Prodrugs: Converting the carboxylic acid to an ester could create a prodrug, a strategy often used to enhance oral bioavailability and improve passage across cellular membranes. researchgate.net

The design of these novel derivatives aims to achieve enhanced potency, greater selectivity for specific biological targets, and an optimized pharmacokinetic profile. For instance, the synthesis of a series of 4-phenylpyrrole derivatives has been used to develop novel androgen receptor antagonists, demonstrating how systematic structural modifications can lead to compounds with improved efficacy against specific diseases. nih.gov

Table 1: Potential Derivatives of this compound and Research Rationale

| Derivative Class | Example Modification | Scientific Rationale |

| Ring-Substituted Analogs | Addition of a second fluorine or a chloro group to the phenyl ring. | To modulate lipophilicity and electronic properties, potentially increasing binding affinity to target proteins. |

| Chain-Modified Analogs | Introduction of a hydroxyl group on the beta-carbon of the butanoic acid chain. | To increase polarity, potentially altering metabolic pathways and improving solubility. |

| Prodrugs | Conversion of the carboxylic acid to an ethyl ester. | To increase lipid solubility, potentially enhancing absorption and brain penetration. |

| Isomeric Variants | Shifting the fluorine from the 2-position to the 3- or 4-position on the phenyl ring. | To investigate the impact of substituent position on biological activity and target selectivity. |

In-depth Pharmacokinetic and Pharmacodynamic Profiling Studies

A critical research trajectory involves comprehensive pharmacokinetic (PK) and pharmacodynamic (PD) studies to understand how the body processes this compound and how the compound, in turn, affects the body.

Pharmacokinetic (PK) Profiling: PK studies would focus on the absorption, distribution, metabolism, and excretion (ADME) of the compound. Research on the related compound 4-phenylbutyrate (B1260699) (PBA) has shown that food intake can significantly influence its absorption and systemic exposure. nih.gov Similar studies would be essential for this compound to determine its optimal administration conditions. Advanced techniques, such as positron emission tomography (PET) using carbon-11 (B1219553) labeled analogs, could be employed to visualize the whole-body distribution and quantify uptake in specific organs, as has been done for PBA and valproic acid. nih.gov Understanding its metabolic fate is also crucial; for example, PBA is known to be converted to 4-phenylacetate via β-oxidation. nih.gov

Pharmacodynamic (PD) Profiling: PD studies would aim to identify the compound's mechanism of action. Given its structural similarity to other GABAergic compounds, a primary hypothesis is that it may act as an agonist at gamma-aminobutyric acid (GABA) receptors, particularly the GABA-B subtype. nih.govdrugbank.com GABA-B receptor activation leads to a prolonged inhibitory effect on neurons by modulating ion channels and neurotransmitter release. patsnap.com Future research should include in-vitro binding assays to determine its affinity for GABA receptors and electrophysiology studies on neurons to measure its effect on neuronal excitability.

Table 2: Key Pharmacokinetic and Pharmacodynamic Parameters for Investigation

| Parameter Type | Specific Parameter | Relevance and Rationale |

| Pharmacokinetics | Maximum Plasma Concentration (Cmax) | Indicates the rate and extent of absorption. |

| Pharmacokinetics | Time to Maximum Concentration (Tmax) | Provides information on the speed of absorption. |

| Pharmacokinetics | Area Under the Curve (AUC) | Represents total drug exposure over time. |

| Pharmacokinetics | Biological Half-life (t½) | Determines the dosing interval and time to reach steady-state. |

| Pharmacokinetics | Metabolism Pathways | Identifies active or inactive metabolites and potential drug-drug interactions. nih.govnih.gov |

| Pharmacodynamics | Receptor Binding Affinity (Ki) | Quantifies the strength of binding to a specific target, such as the GABA-B receptor. |

| Pharmacodynamics | Agonist/Antagonist Activity (EC50/IC50) | Measures the concentration required to produce a functional effect on the target receptor. |

Exploration of New Therapeutic Indications and Biomedical Applications

Assuming this compound functions as a GABA-B receptor agonist, a significant area of future research would be the exploration of its therapeutic potential across a range of disorders where this receptor system is implicated. nih.gov The only clinically approved GABA-B agonist, Baclofen, is primarily used for spasticity, but research suggests a much broader therapeutic landscape. nih.govdrugbank.com

Potential therapeutic areas for investigation include:

Neurological and Psychiatric Disorders: Dysregulation of GABA signaling is linked to anxiety, depression, and schizophrenia. nih.govpatsnap.com GABA receptor agonists may have therapeutic potential in neurodegenerative conditions like Huntington's and Alzheimer's disease.

Gastrointestinal Conditions: GABA-B receptors are involved in the control of the gastrointestinal tract, and agonists have been investigated for treating conditions like gastroesophageal reflux disease (GERD). nih.govdrugbank.com

Pain Management: HDAC inhibitors, a class to which the parent compound 4-phenylbutyric acid belongs, have been shown to reduce the severity of neuropathic pain. nih.gov The GABAergic system is also a key target for pain modulation.

Addiction and Substance Use Disorders: The GABA-B receptor has been identified as a key therapeutic target in drug discovery efforts for addiction. nih.gov

Table 3: Potential Therapeutic Indications for this compound

| Therapeutic Area | Condition | Rationale Based on Analog Research |

| Neurology | Spasticity, Epilepsy | Baclofen, a GABA-B agonist, is a standard treatment for spasticity. drugbank.com GABA agonists are also used to control seizures. patsnap.com |

| Psychiatry | Anxiety Disorders, Schizophrenia | GABA agonists produce anxiolytic effects, and GABA-B receptors are a therapeutic target for schizophrenia. nih.govpatsnap.com |

| Gastroenterology | Gastroesophageal Reflux Disease (GERD) | GABA-B agonists like Baclofen and Lesogaberan have been studied for their potential to reduce reflux episodes. drugbank.com |

| Pain Management | Neuropathic Pain | Both GABAergic modulation and HDAC inhibition (a property of the parent compound) are promising strategies for pain relief. nih.govpatsnap.com |

| Addiction Medicine | Substance Use Disorders | The GABA-B receptor is a target for developing treatments for addiction. nih.gov |

Development of Scalable and Sustainable Synthetic Routes

For any promising compound to move from the laboratory to clinical application, the development of a robust, scalable, and sustainable manufacturing process is essential. Future research must focus on creating synthetic routes for this compound that are efficient, cost-effective, and environmentally responsible.

A common method for synthesizing related phenylbutyric acids involves a Friedel-Crafts reaction between an aromatic compound and a reagent like butyrolactone, followed by purification. google.comgoogle.com For large-scale production, this classical approach often requires optimization to improve yields and reduce waste.

Key areas for development include:

Process Optimization: Transitioning from traditional batch processing to continuous flow chemistry can offer better control over reaction conditions, improve safety, and increase throughput.

Catalyst Development: Replacing stoichiometric Lewis acids like aluminum chloride, which generate significant waste, with more sustainable heterogeneous or recyclable catalysts is a key goal of green chemistry. google.com

Solvent Selection: Minimizing the use of hazardous organic solvents in favor of greener alternatives or solvent-free conditions would reduce the environmental impact of the synthesis.

Purification Strategies: Developing more efficient purification methods, such as moving from multi-step extractions and distillations to streamlined crystallization or chromatographic techniques, can significantly reduce costs and waste. google.com A procedure for the related γ-phenylbutyric acid involves reduction of β-benzoylpropionic acid using amalgamated zinc, followed by extraction and distillation. orgsyn.org

Table 4: Comparison of Classical vs. Potential Sustainable Synthesis

| Synthesis Step | Classical Approach (e.g., Friedel-Crafts) | Potential Sustainable Approach |

| Catalyst | Stoichiometric AlCl₃ google.com | Recyclable solid acid catalyst or biocatalyst. |

| Solvent | Toluene, Carbon Tetrachloride google.comorgsyn.org | Greener solvents (e.g., 2-MeTHF) or solvent-free conditions. |

| Reaction Conditions | High temperatures, multiple discrete steps. | Lower temperatures, continuous flow reactor. |

| Purification | Multi-step liquid-liquid extraction and vacuum distillation. google.com | Single-step crystallization or supercritical fluid chromatography. |

| Waste Generation | High (e.g., acidic aqueous waste from catalyst quenching). | Low (minimized by-products, catalyst recycling). |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-(2-Fluorophenyl)butanoic acid, and how do reaction conditions influence yield?

- Answer : Two main methods are reported:

Knoevenagel Condensation : Starting with 2-fluorobenzaldehyde and ethyl acetoacetate under basic conditions (e.g., NaOH or KOH), followed by hydrolysis and decarboxylation. This method achieves moderate yields (~50–60%) and requires careful pH control to minimize side reactions like over-oxidation .

Oxidation of 4-(2-Fluorophenyl)butanenitrile : Using strong oxidizing agents (e.g., KMnO₄ or CrO₃) in acidic media. This route offers higher yields (~70–80%) but demands stringent temperature control to avoid nitrile hydrolysis byproducts .

- Optimization : Use continuous flow reactors for improved scalability and reduced side products .

Q. What analytical techniques are critical for characterizing this compound?

- Answer :

- X-ray Crystallography : Resolves the planar geometry of the fluorophenyl ring and confirms the spatial orientation of the carboxylic acid group (bond angles: C-C-O ≈ 120°) .

- NMR Spectroscopy : ¹⁹F NMR detects fluorine chemical shifts (δ ≈ -110 ppm for para-substituted fluorophenyl derivatives), while ¹H NMR identifies coupling patterns in the butanoic acid chain .

- HPLC-MS : Validates purity (>98%) and detects trace impurities from decarboxylation or incomplete oxidation .

Q. What preliminary biological activities have been reported for this compound?

- Answer :

- Enzyme Inhibition : Demonstrates moderate inhibition of kynurenine-3-hydroxylase (IC₅₀ = 12 µM) and cyclooxygenase-2 (COX-2, IC₅₀ = 18 µM), likely due to fluorine-enhanced hydrogen bonding with active sites .

- Antimicrobial Activity : Shows MIC values of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli in disk diffusion assays .

Advanced Research Questions

Q. How does the position of fluorine on the phenyl ring affect bioactivity?

- Answer :

- Meta vs. Para Substitution : Comparative studies with 3-fluorophenyl analogs reveal reduced COX-2 inhibition (IC₅₀ = 45 µM), suggesting ortho/para fluorine positioning is critical for target engagement .

- SAR Analysis : Fluorine’s electronegativity increases dipole moments, enhancing binding to hydrophobic enzyme pockets. Replacements with Cl or CH₃ reduce potency by >50% .

Q. How can contradictory data on enzyme inhibition mechanisms be resolved?

- Answer :

- Kinetic Studies : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. For example, this compound exhibits mixed inhibition against COX-2 (Ki = 8.2 µM), indicating binding to both free enzyme and enzyme-substrate complexes .

- Mutagenesis : Introduce mutations (e.g., Tyr355Phe in COX-2) to test hydrogen-bonding hypotheses. Loss of activity in mutants confirms fluorine’s role in stabilizing interactions .

Q. What strategies mitigate side reactions during large-scale synthesis?

- Answer :

- Byproduct Analysis : Common side products include 4-(2-Fluorophenyl)-4-hydroxybutanoic acid (from incomplete decarboxylation) and dimerized esters. Use scavengers (e.g., molecular sieves) to absorb water and suppress esterification .

- Process Optimization : Employ microwave-assisted synthesis (100°C, 30 min) to reduce reaction time and improve yield by 15% compared to conventional heating .

Q. How can computational modeling guide derivative design for enhanced activity?

- Answer :

- Docking Simulations : Use AutoDock Vina to predict binding poses in COX-2. Fluorine’s van der Waals interactions with Leu384 and Val523 correlate with experimental IC₅₀ values (R² = 0.89) .

- QSAR Models : Develop regression models using descriptors like logP and polar surface area. Derivatives with logP < 2.5 show improved cellular permeability (e.g., methyl ester prodrugs) .

Methodological Notes

- Contradictions : and report differing optimal yields for synthetic routes. Cross-validate using orthogonal techniques (e.g., TLC and GC-MS) to identify protocol-specific impurities.

- Advanced Characterization : Combine DFT calculations (e.g., B3LYP/6-31G*) with experimental IR spectra to map vibrational modes of the carboxylic acid group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.